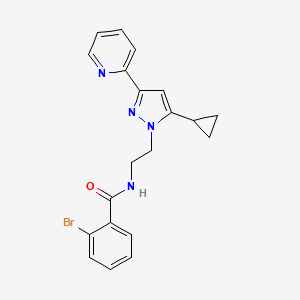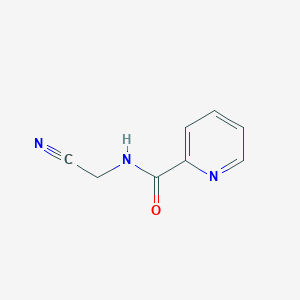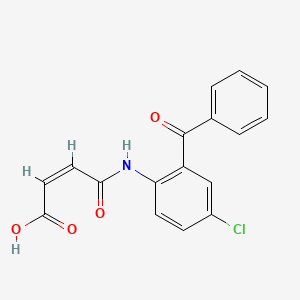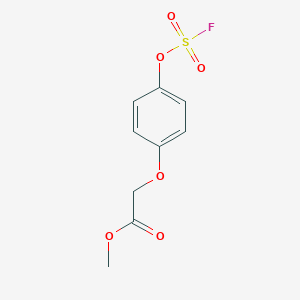
2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific kinase, making it a valuable tool in studying various biochemical and physiological processes.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of antipyrine derivatives, closely related to the compound , reveal significant insights into their molecular structure and intermolecular interactions. These compounds, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, show a crystal packing mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts. The solid-state structures, analyzed through Hirshfeld surface analysis, highlight the importance of hydrogen bonds and π-interactions in molecular stabilization (Saeed et al., 2020).
Anticancer and Anti-inflammatory Potential
Research into novel pyrazolopyrimidines derivatives demonstrates anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications. The synthesis and biological evaluation of these compounds suggest a structure-activity relationship (SAR) conducive to anticancer properties and inflammation control (Rahmouni et al., 2016).
Insecticidal and Fungicidal Activities
Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides exhibit significant insecticidal and fungicidal properties. Their synthesis and the evaluation of these activities suggest potential applications in agricultural pest and fungus control (Zhu et al., 2014).
Synthesis and Reactivity
The synthesis and reactivity studies of various pyrazole and pyrazolopyrimidine derivatives provide foundational knowledge for the development of novel compounds with potential pharmaceutical applications. These studies encompass the formation of densely functionalized molecules with specific focus on their potential antibacterial activity towards resistant strains, indicating the scope for developing new antimicrobial drugs (Sheikhi-Mohammareh et al., 2020).
Antiavian Influenza Virus Activity
A novel approach to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles shows remarkable activity against the avian influenza virus. This suggests a promising direction for the development of antiviral drugs targeting specific strains of influenza (Hebishy et al., 2020).
Properties
IUPAC Name |
2-bromo-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c21-16-6-2-1-5-15(16)20(26)23-11-12-25-19(14-8-9-14)13-18(24-25)17-7-3-4-10-22-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYKJYUPSGUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2863486.png)

![2-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2863489.png)




![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)
![5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2863498.png)
![2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2863501.png)



![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2863508.png)
